![molecular formula C20H23N5 B5638285 3-(cyclopropylmethyl)-1-(2,3-dihydro-1H-inden-2-yl)-5-(1-ethyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole](/img/structure/B5638285.png)
3-(cyclopropylmethyl)-1-(2,3-dihydro-1H-inden-2-yl)-5-(1-ethyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related triazole compounds typically involves 1,3-dipolar cycloaddition reactions, oxidative cyclization, or reactions between different azole precursors. For example, iodine(III)-mediated oxidative approaches have been used to synthesize similar triazole compounds with good yields, highlighting the versatility of triazole chemistry in creating complex heterocyclic structures (Prakash et al., 2011).
Molecular Structure Analysis
The molecular structure of triazole derivatives can be characterized using X-ray diffraction techniques and spectroscopic methods. These compounds typically exhibit non-planar structures due to dihedral angles between heteroaryl rings, as well as delocalization of π-electron density within the triazole ring. This structural feature contributes to the unique chemical behavior of these molecules (Boechat et al., 2016).
Chemical Reactions and Properties
Triazoles are known for their reactivity in various chemical reactions, including cycloadditions, N-alkylations, and N-arylations. These reactions enable the introduction of different substituents into the triazole ring, significantly altering the compound's chemical properties. The choice of reagents and conditions can lead to a wide range of triazole derivatives with diverse functionalities (Ege & Gilbert, 1979).
Physical Properties Analysis
The physical properties of triazole compounds, such as melting points, solubility, and crystal structures, are influenced by their molecular structure. For example, the crystal packing and hydrogen bonding patterns can affect the compound's stability and solubility. Understanding these properties is crucial for the practical application of triazole derivatives in various fields (Şahin et al., 2014).
Chemical Properties Analysis
The chemical properties of triazole derivatives, such as acidity, basicity, and nucleophilicity, are determined by their molecular structure. These properties are crucial for their reactivity and interaction with other molecules. Triazole compounds can act as ligands in coordination chemistry, participate in hydrogen bonding, and undergo various organic reactions, highlighting their chemical versatility (Panchal & Patel, 2011).
properties
IUPAC Name |
3-(cyclopropylmethyl)-1-(2,3-dihydro-1H-inden-2-yl)-5-(2-ethylpyrazol-3-yl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5/c1-2-24-18(9-10-21-24)20-22-19(11-14-7-8-14)23-25(20)17-12-15-5-3-4-6-16(15)13-17/h3-6,9-10,14,17H,2,7-8,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGHNECSWGEURB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC(=NN2C3CC4=CC=CC=C4C3)CC5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclopropylmethyl)-1-(2,3-dihydro-1H-inden-2-yl)-5-(1-ethyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.